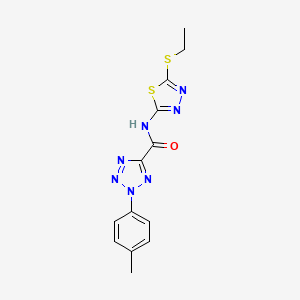

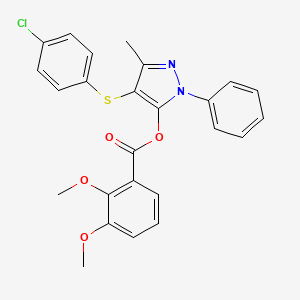

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide is a chemical compound with potential applications in scientific research.

科学的研究の応用

Neurotrophic Activities of N-p-Tolyl/phenylsulfonyl L-Amino Acid Thiolester Derivatives

Specific Scientific Field

This research falls under the field of Neuroscience .

Summary of the Application

The study focuses on the quantitative structure-activity relationship (QSAR) of the protective effects of N-p-tolyl/phenyl sulfonyl L-amino acid thiolester derivatives on anoxic damage of rat pheochromocytoma (PC12) cells .

Methods of Application or Experimental Procedures

Four molecular parameters of seventeen N-p-tolyl/phenyl sulfonyl L-amino acid thiolester derivatives, including heat of formation, dipole moment, the energy of the highest occupied molecular orbital and the energy of the lowest unoccupied molecular orbital, were calculated with two semi-empirical quantum mechanical methods, PM6 and RM1, respectively .

Results or Outcomes

It was found that dipole moment and the energy of the lowest unoccupied molecular orbital are important factors for neurotrophic activities of these N-p-tolyl/phenyl sulfonyl L-amino acid thiolester derivatives .

Synthesis of Functionalized Organosiloxanes

Specific Scientific Field

This research is in the field of Organic Chemistry .

Summary of the Application

The study discusses the synthesis of functionalized organosiloxanes using stereoregular cyclic p-tolyl-siloxanes with alkyl, O- and N-containing groups .

Methods of Application or Experimental Procedures

The approach is based on the preparation of a stereoregular cyclic p-tolyl-siloxane with a Si–H group followed by hydrosilylation of 1-octene, allyl glycol ethers and alcohol or allylamine derivatives .

Results or Outcomes

The method is well scalable and allows the target products to be obtained on a gram scale (∼10 g) in 60–95% yields .

QSAR Study on Neurotrophic Activities

Specific Scientific Field

This research is in the field of Quantitative Structure-Activity Relationship (QSAR) Analysis .

Summary of the Application

The study aims to understand the relationship between the molecular structure of N-p-tolyl/phenyl sulfonyl L-amino acid thiolester derivatives and their neurotrophic activities .

Methods of Application or Experimental Procedures

The study uses multiple linear regression analysis and principal component analysis to establish a QSAR model based on molecular parameters and protective effects of these compounds on anoxic damage of PC12 cells .

Results or Outcomes

The study found that dipole moment and the energy of the lowest unoccupied molecular orbital are important factors for neurotrophic activities of these N-p-tolyl/phenyl sulfonyl L-amino acid thiolester derivatives .

特性

IUPAC Name |

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(4-methylphenyl)tetrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N7OS2/c1-3-22-13-17-16-12(23-13)14-11(21)10-15-19-20(18-10)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H,14,16,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RONCMWNROOFQGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(S1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N7OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-chloro-6-fluorophenyl)-1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]ethan-1-one](/img/structure/B2686984.png)

![(3-Chloro-4-fluorophenyl)-[(5-methyl-4-propyl-1,2,4-triazol-3-yl)methyl]cyanamide](/img/structure/B2686985.png)

![N-(2,4-dimethylphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2686996.png)

![2-Amino-4-(4-ethoxy-3-methoxyphenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2686998.png)

![1-(7-Fluorospiro[2H-indole-3,1'-cyclopentane]-1-yl)prop-2-en-1-one](/img/structure/B2687001.png)

![7-[(2,6-dichlorophenyl)methyl]-8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2687005.png)

![3-([1,1'-biphenyl]-4-ylcarboxamido)-N-(p-tolyl)benzofuran-2-carboxamide](/img/structure/B2687007.png)